

Cyanine3.5 azide concentration for flow cytometry staining

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Compound of Interest

Compound Name: Cyanine3.5 azide (chloride)

Cat. No.: B12412521

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Application Note: Optimizing Cyanine3.5 Azide Concentration for Flow Cytometry Staining via Click Chemistry

Introduction

Cyanine3.5 (Cy3.5) azide is a highly photostable, water-soluble fluorescent dye functionalized with a terminal azide group[1]. It is engineered for the bioorthogonal labeling of alkyne-modified biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2]. Emitting in the ~596–604 nm range, Cy3.5 perfectly bridges the spectral gap between Cy3 and Cy5[1][3], making it an ideal candidate for the PE/Texas Red channels in multiparameter flow cytometry.

Mechanistic Overview: The Causality of Concentration in CuAAC

In flow cytometry, maximizing the signal-to-noise ratio (SNR) is paramount. The CuAAC reaction relies on the cycloaddition of the Cy3.5 azide to an alkyne (e.g., incorporated EdU in newly synthesized DNA) catalyzed by Cu(I)[4].

Why titrate the dye? Unlike antibody staining, where equilibrium affinity dictates binding, click chemistry is a covalent reaction driven by local concentration and catalyst efficiency.

- Excessive Concentration (>10 μM): Cyanine dyes possess a hydrophobic polymethine bridge. High concentrations drive non-specific hydrophobic interactions with cellular membranes and intracellular proteins, resulting in severe background fluorescence[5].
- Suboptimal Concentration (<1 μM): Fails to saturate the available alkyne sites during the standard 30-minute reaction window, leading to artificially low signal detection.
- The Optimal Range: Empirical data and kinetic modeling suggest a final working concentration of 1 μM to 5 μM Cy3.5 azide for flow cytometry applications. This range balances rapid reaction kinetics with minimal non-specific retention.

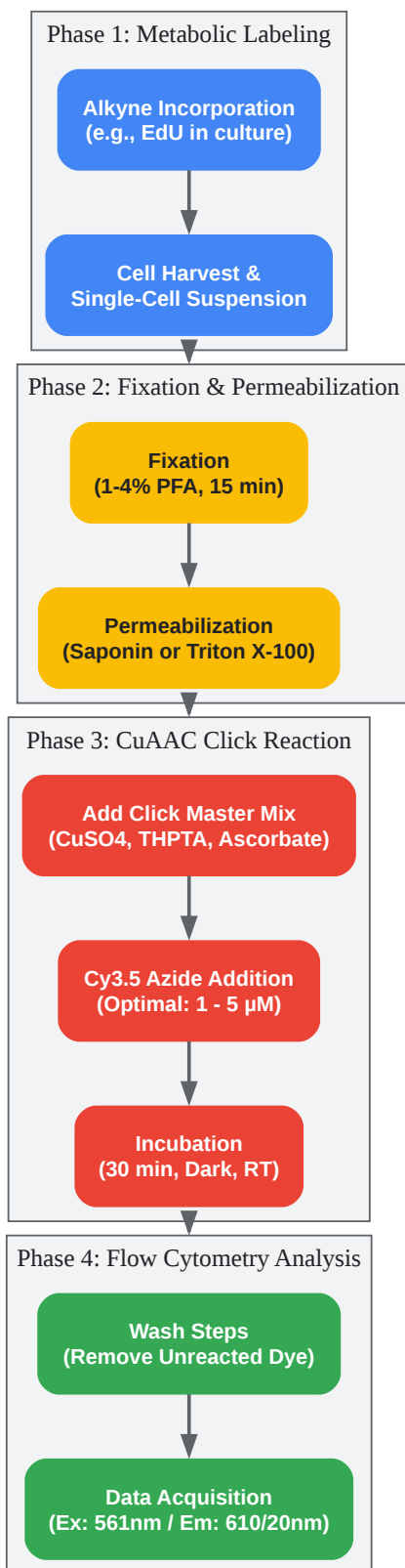
Spectral Properties & Quantitative Data

Understanding the photophysics of Cy3.5 azide is critical for accurate flow cytometry panel design and compensation.

Property	Value	Causality / Impact on Flow Cytometry
Excitation Maximum (λ_{ex})	581 – 591 nm[1][3]	Optimally excited by the 561 nm Yellow-Green laser.
Emission Maximum (λ_{em})	596 – 604 nm[1][3]	Detected in the PE-Texas Red or ECD channel (e.g., 610/20 nm filter).
Extinction Coefficient (ϵ)	~110,000 - 116,000 $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ [1][6]	High molar absorptivity ensures bright signal even at low labeling densities.
Fluorescence Quantum Yield	0.35[1]	Provides strong emission, reducing the need for high dye concentrations.
Molecular Weight	675.3 - 717.38 g/mol [1][3]	Small molecular footprint ensures rapid permeabilization into the nucleus.
Solubility	DMF, DMSO, DCM[1]	Requires reconstitution in anhydrous DMSO before dilution in aqueous buffers.

Experimental Workflow

The following diagram illustrates the workflow of metabolic labeling and click detection.



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Figure 1: Step-by-step workflow of CuAAC-mediated Cy3.5 azide labeling for flow cytometry.

The Self-Validating Protocol: Step-by-Step Methodology

This protocol is optimized for detecting EdU (5-ethynyl-2'-deoxyuridine) incorporation in proliferating cells. To ensure a self-validating system, always include a Negative Control: Cells not fed with EdU, but subjected to the entire click reaction. This establishes the baseline non-specific binding of the Cy3.5 azide, ensuring that any positive signal is strictly due to covalent triazole formation.

Phase 1: Reagent Preparation

- **Cy3.5 Azide Stock (10 mM):** Dissolve Cy3.5 azide in anhydrous DMSO. Store at -20°C in the dark[1][6].
- **Catalyst Solution:** Prepare 100 mM CuSO₄ in distilled water.
- **Ligand Solution:** Prepare 50 mM THPTA in DMSO. Causality: THPTA is preferred over TBTA for whole cells because it is highly water-soluble, accelerates the reaction, and protects the cells from reactive oxygen species (ROS) generated by Cu(I)[4].
- **Reducing Agent (Critical Step):** Prepare a 100 mM solution of Sodium Ascorbate in water immediately before use. Causality: Ascorbate reduces Cu(II) to the active Cu(I) state. Because Ascorbate oxidizes rapidly in air, using old solutions will result in complete reaction failure[4][7].

Phase 2: Cell Preparation & Permeabilization

- Pulse cells with 10 μM EdU for 1-2 hours under normal culture conditions.
- Harvest cells and wash once with 1% BSA in PBS.
- Fix cells using 4% Paraformaldehyde (PFA) for 15 minutes at room temperature (RT).
- Wash twice with 1% BSA in PBS.
- Permeabilize cells using 0.5% Triton X-100 or 1X Saponin-based buffer for 15 minutes at RT. Causality: Permeabilization is strictly required for the Cy3.5 azide (MW ~675 g/mol) and the copper catalyst to cross the lipid bilayer and access the nuclear DNA[1].

Phase 3: CuAAC Click Reaction

Prepare the Click Master Mix. Order of addition is critical to ensure the Cu(I) is properly ligated before encountering the dye. For a single 100 μ L reaction:

- PBS: 85 μ L
- CuSO₄ (100 mM): 2 μ L (Final: 2 mM)
- THPTA (50 mM): 2 μ L (Final: 1 mM) (Mix CuSO₄ and THPTA first and incubate for 3 minutes to form the complex).
- Cy3.5 Azide (10 mM stock): 1 μ L of a 1:20 dilution (Final concentration: 5 μ M). Note: Titrate between 1 μ M and 5 μ M for your specific cell line.
- Fresh Sodium Ascorbate (100 mM): 10 μ L (Final: 10 mM)

Procedure:

- Resuspend the permeabilized cell pellet (1×10^6 cells) in 100 μ L of the Click Master Mix.
- Incubate for 30 minutes at RT, protected from light^[4].
- Wash the cells extensively (at least twice) with 1 mL of Permeabilization Buffer or 1% BSA in PBS to remove unreacted Cy3.5 azide.
- Resuspend in 300 μ L PBS for flow cytometry acquisition.

Flow Cytometry Acquisition & Troubleshooting

- Laser & Filter: Excite with the 561 nm Yellow-Green laser. Detect emission using a 610/20 nm bandpass filter (PE-Texas Red channel).
- Troubleshooting High Background: If the negative control (No EdU) shows high fluorescence, the Cy3.5 azide concentration is too high. Reduce the final concentration to 1 μ M or 2 μ M. High background can also be mitigated by adding 0.05% Tween-20 to the wash buffer to disrupt hydrophobic interactions^[5].
- Troubleshooting Low Signal: Ensure the Sodium Ascorbate was freshly prepared^[7]. If the active Cu(I) is not generated, the cycloaddition will not occur, leaving the Cy3.5 azide unreacted.

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